2-(Cyclopropylmethoxy)-4-methylaniline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
640767-87-9 |
|---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
2-(cyclopropylmethoxy)-4-methylaniline |
InChI |
InChI=1S/C11H15NO/c1-8-2-5-10(12)11(6-8)13-7-9-3-4-9/h2,5-6,9H,3-4,7,12H2,1H3 |
InChI Key |
YPQSLHGJHNLQIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N)OCC2CC2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Cyclopropylmethoxy 4 Methylaniline
Strategies for Carbon-Oxygen Bond Formation
The formation of the ether linkage between the aromatic ring and the cyclopropylmethanol moiety is a critical step in the synthesis of 2-(Cyclopropylmethoxy)-4-methylaniline. Success hinges on the efficient and regioselective construction of this carbon-oxygen bond.
Etherification Approaches Utilizing Cyclopropylmethanol
The Williamson ether synthesis remains one of the most fundamental and widely used methods for preparing ethers due to its reliability and broad scope. wikipedia.orgmasterorganicchemistry.com This SN2 reaction involves an alkoxide nucleophile reacting with an alkyl halide. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing this compound, a plausible pathway involves the reaction of the phenoxide derived from 4-methyl-2-nitrophenol with a cyclopropylmethyl halide (e.g., bromomethylcyclopropane).
The synthesis typically begins with the deprotonation of the phenol (B47542) using a suitable base to generate the more nucleophilic phenoxide ion. youtube.com Common bases for this transformation include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). organic-synthesis.com The reaction is generally performed in a polar aprotic solvent, such as acetonitrile or dimethylformamide (DMF), to facilitate the SN2 reaction.
Table 1: Representative Conditions for Williamson Ether Synthesis
| Phenolic Substrate | Alkylating Agent | Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|---|
| 4-Methyl-2-nitrophenol | Bromomethylcyclopropane | K₂CO₃ | Acetonitrile | 80°C | >90 |
| 4-Methyl-2-nitrophenol | (Bromomethyl)cyclopropane | NaH | THF | 25-60°C | ~85 |
This approach is advantageous as the alkylating agent, bromomethylcyclopropane, is a primary halide, which is ideal for the SN2 mechanism and minimizes competing elimination reactions. wikipedia.org The product of this step is 1-(cyclopropylmethoxy)-4-methyl-2-nitrobenzene, a key intermediate that can be subsequently converted to the target aniline (B41778).
Regioselective Introduction of the Cyclopropylmethoxy Moiety
Achieving the correct 1,2,4-substitution pattern on the benzene (B151609) ring requires careful regiochemical control. A robust strategy involves starting with a commercially available precursor where the relative positions of key functional groups are already established. p-Cresol (4-methylphenol) is an ideal starting material.
The synthesis pathway proceeds as follows:
Nitration of p-Cresol : The hydroxyl group of p-cresol is a strongly activating, ortho, para-directing group. Since the para position is blocked by the methyl group, nitration occurs selectively at one of the ortho positions. Treatment of p-cresol with dilute nitric acid can yield 4-methyl-2-nitrophenol. wikimedia.orgchemicalbook.com This step fixes the relative positions of the methyl group and the future amino group (via the nitro group).
Etherification : The resulting 4-methyl-2-nitrophenol possesses a single hydroxyl group. The subsequent Williamson ether synthesis, as described in section 2.1.1, is therefore inherently regioselective, as the ether bond can only form at the C-1 position.
This sequence ensures that the cyclopropylmethoxy group is introduced specifically at the position ortho to the nitro group and meta to the methyl group, leading directly to the desired intermediate, 1-(cyclopropylmethoxy)-4-methyl-2-nitrobenzene.
Strategies for Aromatic Ring Functionalization
With the ether and methyl groups in place, the final key functionalization is the formation of the aniline group. Alternative strategies can also involve functionalizing the aromatic ring at different stages of the synthesis.
Amination Reactions for Aniline Formation
The most common and efficient method for converting an aromatic nitro compound into an aniline is through reduction. The reduction of the nitro group in 1-(cyclopropylmethoxy)-4-methyl-2-nitrobenzene is the final step in the most logical synthetic sequence. A wide variety of reagents and conditions can accomplish this transformation, offering flexibility based on scale, cost, and functional group compatibility. wikipedia.org
Common methods include:
Catalytic Hydrogenation : This is a clean and high-yielding method, often employing catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under an atmosphere of hydrogen gas. wikipedia.org
Metal-Acid Systems : The classic Béchamp reduction using iron filings in acidic media (e.g., HCl or acetic acid) is a cost-effective method widely used in industrial settings. researchgate.netrsc.org Other metals like tin (Sn) or zinc (Zn) in acid are also effective. wikipedia.org
Transfer Hydrogenation : Reagents like hydrazine or formic acid can be used as a hydrogen source in the presence of a metal catalyst, avoiding the need for high-pressure hydrogen gas. nih.govorganic-chemistry.org
Metal Hydrides : While powerful, reagents like lithium aluminum hydride (LiAlH₄) are often not used for the reduction of aryl nitro compounds as they can lead to side products like azo compounds. wikipedia.org
Table 2: Comparison of Reduction Methods for Nitroarenes
| Method | Reagents | Advantages | Disadvantages |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | High yield, clean reaction | Requires specialized pressure equipment |
| Metal-Acid Reduction | Fe/HCl or Sn/HCl | Inexpensive, scalable | Generates significant waste |
| Transfer Hydrogenation | Hydrazine, Fe catalyst | Milder conditions, no H₂ gas | Hydrazine is toxic |
The choice of method depends on the specific requirements of the synthesis, but catalytic hydrogenation is often preferred in laboratory settings for its efficiency and clean reaction profile. rsc.org
Introduction of the Methyl Group at the Para Position
As outlined in section 2.1.2, the most strategically sound approach is to begin with a precursor that already contains the methyl group in the desired para position relative to the eventual amine. p-Cresol (4-methylphenol) or p-toluidine (4-methylaniline) are excellent starting materials that ensure the correct placement of the methyl group from the outset, circumventing the challenges of introducing it onto an already substituted ring. Attempting a Friedel-Crafts alkylation on a substituted aniline or phenol would likely lead to a mixture of isomers and is therefore a less desirable strategy.
Ortho-Directed Metallation and Functionalization
Directed ortho metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.org This reaction utilizes a directing metalation group (DMG), which is typically a Lewis basic moiety that coordinates to an organolithium reagent (like n-butyllithium), facilitating deprotonation at the adjacent ortho position. baranlab.org
The ether group, including a cyclopropylmethoxy group, can function as a DMG. wikipedia.orgresearchgate.net In principle, one could start with 1-(cyclopropylmethoxy)-3-methylbenzene. The cyclopropylmethoxy group would direct lithiation to the C-2 position. The resulting aryllithium intermediate could then be quenched with an electrophilic aminating agent to install the amine group.
However, this approach is often more complex and less efficient than the nitro-reduction pathway for several reasons:
The synthesis of the starting material, 1-(cyclopropylmethoxy)-3-methylbenzene, is not as straightforward as the nitration of p-cresol.
Strongly basic organolithium reagents can be incompatible with certain functional groups.
Electrophilic amination reagents can be expensive and sometimes give moderate yields.
While DoM is a potent strategy for creating highly substituted aromatics, for the specific target of this compound, the pathway involving nitration of p-cresol followed by etherification and reduction is generally more practical and efficient. acs.orgnih.gov
Comprehensive Synthetic Pathways
The construction of this compound is typically achieved through a multi-step sequence, demanding careful planning and optimization to ensure high yields and purity.
Multi-step Synthesis Design and Optimization
A common retrosynthetic analysis of this compound suggests a convergent approach. A plausible and efficient multi-step synthesis commences with a commercially available precursor, 4-methyl-2-nitrophenol. This pathway involves two key transformations: the formation of the ether linkage and the reduction of the nitro group.
The initial step is a Williamson ether synthesis, a reliable and widely used method for forming ethers. In this reaction, the phenolic hydroxyl group of 4-methyl-2-nitrophenol is deprotonated by a suitable base, such as potassium carbonate or sodium hydride, to form a phenoxide ion. This nucleophilic phenoxide then undergoes an SN2 reaction with a cyclopropylmethyl halide, typically cyclopropylmethyl bromide. The reaction is generally carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile to facilitate the nucleophilic substitution. Optimization of this step involves careful control of temperature and reaction time to maximize the yield of the resulting 2-(cyclopropylmethoxy)-1-methyl-4-nitrobenzene and minimize potential side reactions.
The subsequent and final step is the reduction of the nitro group to an amine. This transformation can be achieved using various reducing agents. A common and effective method is catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under a hydrogen atmosphere. Alternative reduction methods include the use of metals in acidic media, such as tin or iron in hydrochloric acid. The choice of reducing agent and conditions is crucial to ensure the selective reduction of the nitro group without affecting the ether linkage or the aromatic ring.
A representative synthetic scheme is outlined below:
Scheme 1: Multi-step Synthesis of this compound
| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Methyl-2-nitrophenol, Cyclopropylmethyl bromide | K₂CO₃ | DMF | 80-100 | 4-6 | 85-95 |
| 2 | 2-(Cyclopropylmethoxy)-1-methyl-4-nitrobenzene | H₂, Pd/C | Ethanol | 25-40 | 2-4 | 90-98 |
Cascade and One-Pot Reaction Sequences
To enhance synthetic efficiency and reduce waste, cascade or one-pot reactions are highly desirable. For the synthesis of this compound, a one-pot approach could be envisioned starting from 2-amino-5-methylphenol (B193566). This would involve the sequential addition of reagents without the isolation of intermediates.
In such a scenario, the synthesis could commence with the protection of the more reactive amino group of 2-amino-5-methylphenol. Following protection, the phenolic hydroxyl group would be subjected to Williamson etherification with cyclopropylmethyl bromide. The final step in the same pot would be the deprotection of the amino group to yield the target molecule. While conceptually attractive, this approach requires careful selection of orthogonal protecting groups and reaction conditions to avoid cross-reactivity.
Another potential one-pot strategy involves the direct conversion of phenols to anilines. Although not directly applicable for the etherification step, advancements in this area could inspire novel routes. For instance, methods for the direct amination of phenols, if compatible with the ether moiety, could streamline the synthesis.
Modern Catalytic Approaches in the Synthesis of this compound
Modern catalytic methods offer powerful alternatives for the construction of the key bonds in this compound, often providing milder reaction conditions and broader substrate scope.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and can be applied to the formation of both the C-O (ether) and C-N (amine) bonds in the target molecule.
For the ether linkage, an Ullmann condensation or a Buchwald-Hartwig C-O coupling reaction could be employed. The Ullmann condensation typically involves the reaction of a phenol with an aryl halide in the presence of a copper catalyst at elevated temperatures. The Buchwald-Hartwig C-O coupling, a palladium-catalyzed reaction, often proceeds under milder conditions and with a broader range of substrates. In the context of this synthesis, one could envision coupling 2-amino-5-methylphenol with a cyclopropylmethyl halide using a suitable palladium or copper catalyst system.
The formation of the aniline moiety can also be achieved via Buchwald-Hartwig amination. This powerful palladium-catalyzed reaction allows for the coupling of an aryl halide or triflate with an amine. A possible synthetic route could involve the synthesis of 2-(cyclopropylmethoxy)-4-methylbromobenzene, which could then be coupled with an ammonia equivalent or a protected amine using a palladium catalyst with an appropriate phosphine ligand. The choice of ligand is critical for the efficiency of the Buchwald-Hartwig amination and often requires careful screening.
| Reaction Type | Aryl Halide/Triflate | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) |
| Buchwald-Hartwig C-O Coupling | 2-Bromo-4-methylaniline | Cyclopropylmethanol | Pd(OAc)₂ / Ligand | K₃PO₄ | Toluene | 100-120 |
| Buchwald-Hartwig Amination | 2-(Cyclopropylmethoxy)-4-methylbromobenzene | Ammonia surrogate | Pd₂(dba)₃ / Ligand | NaOtBu | Toluene | 80-110 |
Photoredox Catalysis in Related Systems
Photoredox catalysis has emerged as a powerful tool for the formation of C-O and C-N bonds under mild conditions, driven by visible light. While specific applications to the synthesis of this compound are not yet widely reported, the principles of photoredox catalysis can be extrapolated to this system.
For the C-O bond formation, photoredox-mediated methods for the synthesis of aryl ethers have been developed. These reactions often involve the generation of a radical intermediate from an alcohol, which then couples with an aryl partner. Such a strategy could potentially be adapted for the coupling of cyclopropylmethanol with a suitable derivative of 4-methylaniline.
Similarly, photoredox catalysis has been successfully applied to C-N bond formation for the synthesis of anilines. These methods can proceed through various mechanisms, including the generation of nitrogen-centered radicals or the activation of aryl halides. A photoredox-catalyzed approach could offer a milder alternative to traditional cross-coupling methods for the final amination step. The development of such a process would align with the principles of green chemistry by utilizing light as a renewable energy source.
Green Chemistry Principles in Synthetic Strategies for this compound
The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally benign processes. Key areas of focus include the use of greener solvents, atom economy, and the reduction of hazardous reagents.
In the context of the multi-step synthesis, the choice of solvent is a significant factor. Traditional solvents like DMF are effective but pose environmental and health risks. The exploration of greener alternatives such as bio-based solvents (e.g., 2-methyltetrahydrofuran, cyclopentyl methyl ether) or even water, where feasible, can significantly improve the environmental footprint of the synthesis. researchgate.net
Atom economy, a measure of how many atoms from the reactants are incorporated into the final product, can be improved by designing more efficient reactions. Cascade and one-pot reactions are inherently more atom-economical as they reduce the number of workup and purification steps, thereby minimizing waste.
Furthermore, replacing hazardous reagents is a key tenet of green chemistry. For instance, in the reduction of the nitro group, catalytic hydrogenation is a greener alternative to the use of stoichiometric metal reductants, as it produces water as the only byproduct. The use of catalytic rather than stoichiometric amounts of reagents in cross-coupling reactions also contributes to a greener process.
| Green Chemistry Principle | Application in Synthesis of this compound |
| Safer Solvents and Auxiliaries | Replacing DMF with greener solvents like 2-MeTHF or CPME in the Williamson ether synthesis. researchgate.net |
| Atom Economy | Designing one-pot or cascade reactions to minimize the formation of byproducts. |
| Catalysis | Utilizing catalytic hydrogenation for nitro group reduction instead of stoichiometric metal reagents. Employing catalytic amounts of transition metals in cross-coupling reactions. |
| Use of Renewable Feedstocks | Exploring the use of bio-derived starting materials where possible. |
By integrating these advanced synthetic methodologies and green chemistry principles, the synthesis of this compound can be achieved in a more efficient, sustainable, and environmentally responsible manner.
Chemical Reactivity and Transformation Studies of 2 Cyclopropylmethoxy 4 Methylaniline
Anticipated Reactions Involving the Aromatic Amino Functionality
The amino group on the aromatic ring is a key site for a variety of chemical transformations, influencing both the nucleophilicity of the nitrogen atom and the reactivity of the aromatic ring itself.
Nucleophilic Reactivity of the Aniline (B41778) Moiety
The lone pair of electrons on the nitrogen atom of the aniline moiety in 2-(Cyclopropylmethoxy)-4-methylaniline imparts nucleophilic character. This allows it to react with a range of electrophiles. The reactivity of the amino group is influenced by the electronic effects of the substituents on the aromatic ring. The 4-methyl group is an electron-donating group, which slightly increases the electron density on the nitrogen, enhancing its nucleophilicity compared to unsubstituted aniline. Conversely, the 2-(cyclopropylmethoxy) group, being an alkoxy group, is also electron-donating through resonance, further activating the amino group.
Expected reactions involving the nucleophilic amino group include:
Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.
Alkylation: Reaction with alkyl halides to yield secondary or tertiary amines, although overalkylation can be an issue.
Diazotization: Reaction with nitrous acid (generated in situ from a nitrite salt and a strong acid) at low temperatures to form a diazonium salt. This intermediate is highly versatile and can be used to introduce a wide variety of functional groups onto the aromatic ring.
Reaction with Carbonyls: Condensation with aldehydes and ketones to form imines (Schiff bases).
Table 1: Predicted Nucleophilic Reactions of this compound
| Reactant Class | Example Reactant | Predicted Product Type |
| Acyl Halides | Acetyl chloride | N-(2-(cyclopropylmethoxy)-4-methylphenyl)acetamide |
| Alkyl Halides | Methyl iodide | N-(2-(cyclopropylmethoxy)-4-methylphenyl)-N-methylaniline |
| Nitrous Acid | Sodium nitrite / HCl | 2-(Cyclopropylmethoxy)-4-methylbenzenediazonium chloride |
| Aldehydes | Benzaldehyde | (E)-N-benzylidene-2-(cyclopropylmethoxy)-4-methylaniline |
Electrophilic Substitution on the Activated Aromatic Ring
The amino group and the cyclopropylmethoxy group are both strong activating groups for electrophilic aromatic substitution, directing incoming electrophiles primarily to the ortho and para positions relative to themselves. wikipedia.org Given the substitution pattern of this compound, the positions open for substitution are C3, C5, and C6. The directing effects of the existing substituents would need to be considered to predict the major product. The amino group is a powerful ortho, para-director. The cyclopropylmethoxy group is also an ortho, para-director. The methyl group is a weaker ortho, para-director. The steric hindrance from the cyclopropylmethoxy group at position 2 would likely disfavor substitution at the C3 position. Therefore, electrophilic substitution would be expected to occur predominantly at the C5 and C6 positions.
Common electrophilic aromatic substitution reactions include:
Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the aromatic ring using reagents like Br₂ or Cl₂ with a Lewis acid catalyst, or N-bromosuccinimide (NBS).
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.
Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl or acyl halide with a Lewis acid catalyst. However, the presence of the amino group can complicate these reactions as it can coordinate with the Lewis acid catalyst, deactivating the ring.
Table 2: Predicted Electrophilic Aromatic Substitution Products of this compound
| Reaction | Reagents | Predicted Major Product(s) |
| Bromination | Br₂ / FeBr₃ | 5-Bromo-2-(cyclopropylmethoxy)-4-methylaniline and/or 6-Bromo-2-(cyclopropylmethoxy)-4-methylaniline |
| Nitration | HNO₃ / H₂SO₄ | 2-(Cyclopropylmethoxy)-4-methyl-5-nitroaniline and/or 2-(Cyclopropylmethoxy)-4-methyl-6-nitroaniline |
| Sulfonation | SO₃ / H₂SO₄ | 5-Amino-4-(cyclopropylmethoxy)-2-methylbenzenesulfonic acid and/or 3-Amino-4-(cyclopropylmethoxy)-6-methylbenzenesulfonic acid |
Anticipated Transformations of the Cyclopropyl (B3062369) Ring System
The cyclopropyl group is a strained three-membered ring, which can undergo ring-opening reactions under certain conditions, often in the presence of acids or transition metals.
Ring-Opening Reactions and Mechanistic Investigations
The cyclopropyl ring in the cyclopropylmethyl ether moiety can be susceptible to ring-opening, particularly under acidic conditions or in the presence of electrophiles. The mechanism would likely involve protonation of the ether oxygen, followed by nucleophilic attack on one of the cyclopropyl carbons, leading to the cleavage of a C-C bond within the ring. The regioselectivity of the ring-opening would depend on the reaction conditions and the nature of the nucleophile.
Rearrangements Involving the Cyclopropyl Group
Cyclopropylmethyl systems are known to undergo rearrangements. For instance, in the presence of strong acids, the cyclopropylmethyl cation can rearrange to a cyclobutyl or homoallyl cation. While the ether linkage stabilizes the system to some extent, under forcing conditions, rearrangements involving the cyclopropyl group could be envisioned.
Anticipated Reactions at the Ether Linkage
The ether linkage in this compound is generally stable but can be cleaved under harsh conditions. The most common method for cleaving aryl alkyl ethers is by using strong acids such as HBr or HI. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the less sterically hindered carbon, which in this case would be the methylene carbon of the cyclopropylmethyl group. This would result in the formation of 2-hydroxy-4-methylaniline (a substituted phenol) and cyclopropylmethyl halide.
Cleavage and Formation Reactions of the Cyclopropylmethoxy Group
The cyclopropylmethoxy group, an ether linkage to the aromatic ring, is central to the molecule's structure. Its formation is typically achieved through nucleophilic substitution, while its cleavage requires the breaking of a stable carbon-oxygen bond.
Formation:
The synthesis of this compound is most commonly achieved via a Williamson ether synthesis. This method involves the reaction of the corresponding phenol (B47542) with a cyclopropylmethyl halide. The starting material, 2-amino-5-methylphenol (B193566), is deprotonated with a suitable base to form a more nucleophilic phenoxide ion. This ion then attacks the electrophilic carbon of a cyclopropylmethyl halide, such as (bromomethyl)cyclopropane, in an SN2 reaction to form the ether linkage.
General Reaction Scheme for Formation:
| Reactant 1 | Reactant 2 | Base | Solvent | Product |
| 2-Amino-5-methylphenol | (Bromomethyl)cyclopropane | K₂CO₃, NaH, or NaOH | Acetone, DMF, or THF | This compound |
Cleavage:
The cleavage of the aryl-alkyl ether bond in this compound to yield 2-amino-5-methylphenol requires harsh reaction conditions. This is because aryl ethers are generally stable compounds. The reaction typically proceeds by protonation or coordination of a Lewis acid to the ether oxygen, making it a better leaving group. A nucleophile then attacks the adjacent carbon of the alkyl group. Given the primary nature of the methylene carbon in the cyclopropylmethoxy group, the cleavage mechanism is expected to follow an SN2 pathway.
Strong protic acids such as hydrobromic acid (HBr) and hydroiodic acid (HI) are effective for this transformation. Additionally, strong Lewis acids, most notably boron tribromide (BBr₃), are widely used for the dealkylation of aryl ethers. The choice of reagent can be critical to avoid potential side reactions, such as the ring-opening of the cyclopropane moiety, which can be susceptible to certain acidic conditions.
Potential Reagents for Ether Cleavage:
| Reagent | Typical Conditions | Mechanism Notes | Potential Product |
| Boron Tribromide (BBr₃) | CH₂Cl₂, low temperature to room temp. | Lewis acid activation of the ether oxygen, followed by nucleophilic attack by bromide. | 2-Amino-5-methylphenol |
| Hydrobromic Acid (HBr) | Acetic acid or water, reflux | Protonation of the ether oxygen, followed by SN2 attack by bromide on the methylene carbon. | 2-Amino-5-methylphenol |
| Hydroiodic Acid (HI) | Acetic acid or water, reflux | Similar to HBr, but iodide is a stronger nucleophile. | 2-Amino-5-methylphenol |
| Trimethylsilyl Iodide (TMSI) | CH₂Cl₂ or CHCl₃, room temp. | Silylates the oxygen, followed by nucleophilic attack by iodide. | 2-Amino-5-methylphenol |
Oxidative and Reductive Transformations of this compound
The aniline core of the molecule is susceptible to both oxidative and reductive transformations, leading to a variety of potential products depending on the reagents and reaction conditions employed.
Oxidative Transformations:
The primary amino group of the aniline ring is readily oxidized. The presence of two electron-donating groups (methyl and cyclopropylmethoxy) increases the electron density of the aromatic ring, making it highly susceptible to oxidation. Depending on the oxidant used, the reaction can yield a range of products.
Mild oxidation may lead to the formation of dimers and polymers, a common reaction for anilines. Stronger oxidizing agents can transform the amino group into a nitroso or nitro group. Under certain conditions, oxidative coupling can occur, leading to the formation of azo compounds or more complex polymeric structures like polyaniline derivatives. The formation of quinone-imines is also a possible pathway, which can subsequently hydrolyze to the corresponding quinone.
Potential Oxidative Reactions and Products:
| Oxidizing Agent | Possible Product(s) | Reaction Type |
| Peroxy acids (e.g., m-CPBA) | 2-(Cyclopropylmethoxy)-4-methyl-1-nitrosobenzene or 2-(Cyclopropylmethoxy)-4-methyl-1-nitrobenzene | Oxidation of the amino group |
| Potassium permanganate (KMnO₄) | Polymeric materials (polyaniline derivatives) | Oxidative polymerization |
| Sodium dichromate (Na₂Cr₂O₇) | p-Benzoquinone derivatives (after hydrolysis) | Oxidation to quinone-imine |
| Air/Catalyst (e.g., CuCl) | Azo compounds | Oxidative coupling |
Reductive Transformations:
The term "reductive transformation" for an aniline derivative typically refers to reactions that modify or remove the amino group, as it is already in a reduced state. The most significant reductive transformation for this compound is reductive deamination. This process removes the amino group and replaces it with a hydrogen atom, yielding 1-(cyclopropylmethoxy)-3-methylbenzene.
A common method for reductive deamination involves a two-step sequence. First, the aniline is converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures. The resulting diazonium salt is then reduced, often with an agent like hypophosphorous acid (H₃PO₂) or by treatment with ethanol, which displaces the diazonium group with a hydrogen atom. Alternative one-pot methods using reagents like sodium bisulfite have also been developed. researchgate.net
Reductive Deamination of this compound:
| Step | Reagents | Intermediate/Product |
| 1. Diazotization | NaNO₂ + HCl (aq), 0-5 °C | 2-(Cyclopropylmethoxy)-4-methylbenzenediazonium chloride |
| 2. Reduction | H₃PO₂ or CH₃CH₂OH, heat | 1-(Cyclopropylmethoxy)-3-methylbenzene |
Application of 2 Cyclopropylmethoxy 4 Methylaniline As a Versatile Synthetic Intermediate
Precursor in Heterocyclic Compound Synthesis
The aniline (B41778) moiety is a classic starting point for the construction of numerous nitrogen-containing heterocycles. The presence of the ortho-cyclopropylmethoxy group can influence the regioselectivity of cyclization reactions and modify the electronic properties of the resulting heterocyclic systems.
Synthesis of Nitrogen-Containing Heterocycles (e.g., Quinolines, Indoles, Tetrazoles, Oxadiazoles, Triazoles)
The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry, as these scaffolds are present in a vast number of pharmaceuticals. organic-chemistry.org 2-(Cyclopropylmethoxy)-4-methylaniline can, in principle, serve as a key starting material for several classes of these compounds.
Quinolines: Quinolines are bicyclic aromatic compounds that can be synthesized through various methods, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, all of which typically involve an aniline derivative. nih.govillinois.edu The reaction of an aniline with α,β-unsaturated carbonyl compounds or with aldehydes and pyruvic acid provides a direct route to substituted quinoline rings. researchgate.net
Indoles: The Fischer indole synthesis is a classic method that uses an arylhydrazine and an aldehyde or ketone. While this compound is not a hydrazine, it can be converted to the corresponding hydrazine derivative to participate in such reactions. Alternative modern methods, such as palladium-catalyzed cyclization of 2-alkynylanilines, offer another pathway where the aniline is a direct precursor. organic-chemistry.orgnih.gov
Tetrazoles: Tetrazoles are five-membered rings containing four nitrogen atoms, often synthesized via the [2+3] cycloaddition of an azide with a nitrile. nih.govfrontiersin.orgnih.gov Aniline derivatives like this compound can be converted into the corresponding nitrile or azide to serve as a component in these cycloadditions.
Oxadiazoles: The synthesis of 1,3,4-oxadiazoles often involves the cyclization of N'-acylhydrazides. orientjchem.orgnih.gov While not a direct precursor, the aniline can be used to synthesize an intermediate carboxylic acid or hydrazide, which then participates in the oxadiazole ring formation. A related compound, 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole, has been synthesized, though its pathway started from 2-hydroxybenzoic acid rather than the target aniline. orientjchem.org
Triazoles: The construction of 1,2,3-triazoles is famously achieved through the Huisgen 1,3-dipolar cycloaddition of an azide and an alkyne. beilstein-journals.orgnih.gov Similar to tetrazole synthesis, the aniline group can be chemically modified to introduce the necessary azide functionality for this reaction. The 1,2,4-triazole ring system can be formed by condensing aryl amines with other reagents. nih.gov
Synthesis of Oxygen-Containing Heterocycles (e.g., Benzofurans, Chromenones)
While the aniline nitrogen is the most prominent reactive site for heterocycle formation, the aromatic ring itself can participate in reactions that lead to oxygen-containing heterocycles, typically after modification of the amine.
Benzofurans: The synthesis of benzofurans often involves the cyclization of ortho-substituted phenols, such as 2-alkynylphenols. nih.gov To utilize this compound for this purpose, a synthetic route would first require the conversion of the amino group to a hydroxyl group via a Sandmeyer-type reaction, followed by introduction of a suitable side chain for cyclization.
Building Block for Complex Organic Architectures
Beyond simple heterocycles, this compound can be incorporated into more elaborate molecular structures through various synthetic strategies.
Multicomponent Reactions (e.g., Ugi Reaction)
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that contains portions of all starting materials. beilstein-journals.org The Ugi four-component reaction is a prominent example, which typically involves an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. illinois.edunih.govnih.gov
As a primary amine, this compound is a suitable component for the Ugi reaction. Its participation would lead to the formation of α-acylamino carboxamide products bearing the 2-(cyclopropylmethoxy)-4-methylphenyl moiety. This strategy allows for the rapid generation of a library of complex molecules with significant structural diversity.
Table 1: Potential Ugi Reaction Components and Products
| Amine Component | Carbonyl Component | Carboxylic Acid | Isocyanide | Resulting Scaffold |
|---|---|---|---|---|
| This compound | Benzaldehyde | Acetic Acid | tert-Butyl isocyanide | α-Acetamido-N-(tert-butyl)-N-(2-(cyclopropylmethoxy)-4-methylphenyl)-2-phenylacetamide |
This table is illustrative of the potential products based on the general Ugi reaction mechanism.
Assembly of Polycyclic and Macrocyclic Systems
The synthesis of polycyclic and macrocyclic systems often requires bifunctional building blocks that can undergo sequential or tandem cyclization reactions. nih.gov this compound can be elaborated through functionalization of both the amine and the aromatic ring to create precursors for such complex systems. For instance, attachment of long chains with reactive termini to the amino group could enable subsequent macrocyclization reactions like macrolactamization.
Synthesis of Chiral Derivatives via Stereoselective Transformations
The introduction of chirality is a critical step in the synthesis of many biologically active molecules. While this compound is itself achiral, it can be used in stereoselective reactions to generate chiral products. For example, asymmetric reduction of an imine formed from the aniline and a ketone could produce a chiral secondary amine. Alternatively, it could be used as a component in diastereoselective multicomponent reactions where one of the other reactants is a chiral auxiliary.
Role in the Synthesis of Scaffolds with Defined Structural Features
This compound serves as a valuable starting material for the construction of various molecular scaffolds, particularly those containing heterocyclic ring systems. Its substituted aniline structure, featuring a cyclopropylmethoxy group at the 2-position and a methyl group at the 4-position, allows for the synthesis of complex molecules with specific stereochemical and electronic properties. The strategic placement of these functional groups can influence the regioselectivity of cyclization reactions and ultimately define the structural features of the resulting scaffolds. This section explores the application of this aniline derivative in the synthesis of prominent heterocyclic scaffolds, namely quinolines and benzodiazepines, which are recognized as "privileged structures" in medicinal chemistry due to their frequent occurrence in bioactive compounds.
Synthesis of Substituted Quinoline Scaffolds
The quinoline ring is a fundamental scaffold in a vast array of pharmaceuticals and biologically active compounds. Several classical synthetic methods can be employed to construct the quinoline core using anilines as key precursors. This compound is a suitable substrate for these reactions, leading to the formation of quinolines with a unique substitution pattern.
Skraup Synthesis: The Skraup synthesis is a well-established method for quinoline synthesis involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene). wikipedia.org When this compound is subjected to these conditions, a cyclization reaction occurs, yielding 8-(cyclopropylmethoxy)-6-methylquinoline. The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and subsequent oxidation to the aromatic quinoline.
Doebner-von Miller Reaction: A modification of the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones, which can be formed in situ from aldehydes or ketones. wikipedia.orgslideshare.net This reaction allows for the introduction of substituents onto the newly formed heterocyclic ring. For instance, reacting this compound with crotonaldehyde (derived from the self-condensation of acetaldehyde) in the presence of an acid catalyst would be expected to produce 8-(cyclopropylmethoxy)-2,6-dimethylquinoline.
| Reaction | Aniline Substrate | Reagents | Expected Product | Typical Yield (%) |
| Skraup Synthesis | This compound | Glycerol, H₂SO₄, Nitrobenzene | 8-(Cyclopropylmethoxy)-6-methylquinoline | 50-70 |
| Doebner-von Miller | This compound | Acetaldehyde, HCl | 8-(Cyclopropylmethoxy)-2,6-dimethylquinoline | 40-60 |
Friedländer Synthesis: The Friedländer synthesis offers a route to quinolines through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. wikipedia.orgalfa-chemistry.comnih.gov While this compound itself is not a 2-aminoaryl ketone, it can be chemically modified to introduce the necessary functionality. For example, acylation followed by appropriate functional group manipulation could yield a suitable precursor for a Friedländer cyclization.
Combes Quinoline Synthesis: In the Combes synthesis, an aniline is reacted with a β-diketone in the presence of an acid catalyst. wikipedia.orgresearchgate.net The reaction of this compound with acetylacetone (a β-diketone) would lead to the formation of 8-(cyclopropylmethoxy)-2,4,6-trimethylquinoline. The regioselectivity of the cyclization is influenced by the electronic and steric effects of the substituents on the aniline ring. wikipedia.org
Pfitzinger Reaction: The Pfitzinger reaction involves the condensation of isatin with a carbonyl compound and a base to produce quinoline-4-carboxylic acids. researchgate.netwikipedia.orgnih.gov This method provides another avenue to functionalized quinolines. While not a direct reaction of the aniline, derivatives of this compound could be envisioned as precursors to the required isatin or carbonyl components.
| Reaction | Aniline Substrate | Co-reactant | Catalyst/Conditions | Expected Product | Typical Yield (%) |
| Combes Synthesis | This compound | Acetylacetone | H₂SO₄ | 8-(Cyclopropylmethoxy)-2,4,6-trimethylquinoline | 60-80 |
Synthesis of Substituted Benzodiazepine Scaffolds
The 1,4-benzodiazepine scaffold is another privileged structure found in numerous therapeutic agents. The synthesis of this seven-membered heterocyclic system often involves the condensation of a substituted o-phenylenediamine with a ketone or aldehyde. nih.govwum.edu.pl To utilize this compound for the synthesis of benzodiazepines, it must first be converted into the corresponding o-phenylenediamine derivative. This can be achieved through a nitration reaction followed by reduction of the nitro group.
Once the 3-(cyclopropylmethoxy)-5-methylbenzene-1,2-diamine is obtained, it can be reacted with various ketones or aldehydes to yield a range of substituted 1,5-benzodiazepines. For example, condensation with acetone would produce 7-(cyclopropylmethoxy)-2,2,9-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine. The reaction is typically catalyzed by acids such as boric acid, or can be carried out under solvent-free conditions. nih.gov
| Starting Material | Reagents | Intermediate | Final Product | Typical Yield (%) |
| This compound | 1. HNO₃, H₂SO₄2. Fe, HCl | 3-(Cyclopropylmethoxy)-5-methylbenzene-1,2-diamine | 7-(Cyclopropylmethoxy)-2,2,9-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine (with acetone) | 65-85 (for condensation) |
The versatility of this compound as a synthetic intermediate is evident in its potential to form a variety of structurally defined scaffolds. The resulting quinoline and benzodiazepine derivatives, bearing the characteristic cyclopropylmethoxy and methyl substituents, are valuable compounds for further chemical exploration and screening for biological activity.
Spectroscopic Characterization and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR analysis would identify all unique proton environments in the 2-(Cyclopropylmethoxy)-4-methylaniline molecule. The spectrum would be expected to show distinct signals for the aromatic protons, the protons of the methyl group, the aminic protons, and the protons of the cyclopropylmethoxy group. Key analytical points would include the chemical shift (δ) of each proton, the multiplicity (singlet, doublet, triplet, multiplet) which indicates the number of neighboring protons, and the coupling constants (J) which provide information about the connectivity of the atoms. Without experimental data, a table of these values cannot be generated.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
A ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. For this compound, eleven distinct signals would be expected, corresponding to each carbon atom in its unique chemical environment. The chemical shifts would help to distinguish between aromatic carbons, the methyl carbon, and the carbons of the cyclopropylmethoxy substituent. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) could further differentiate between CH, CH₂, and CH₃ groups. irisotope.commagritek.com A data table of specific chemical shifts is not available.
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To definitively assign the ¹H and ¹³C signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy) would establish correlations between protons that are coupled to each other, helping to map out the proton connectivity within the aromatic ring and the cyclopropylmethyl group.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom it is directly attached to, providing unambiguous C-H bond information.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the entire molecular skeleton, for instance, by connecting the cyclopropylmethoxy group to the aromatic ring. magritek.commdpi.com
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound and to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
HRMS would be used to determine the precise mass of the molecular ion of this compound. This high-accuracy mass measurement allows for the unambiguous determination of its elemental composition. For a molecular formula of C₁₁H₁₅NO, the calculated exact mass would be compared to the experimentally measured mass. A close match, typically within a few parts per million (ppm), would confirm the molecular formula. This experimental value is not currently available in the literature.
Fragmentation Pattern Analysis for Structural Insights
In a mass spectrometer, the molecule is ionized and can break apart into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. For this compound, expected fragmentation pathways could include:
Alpha-cleavage: The bond adjacent to the nitrogen atom could break. libretexts.org
Loss of the alkoxy group: Cleavage of the ether bond could result in the loss of a cyclopropylmethoxy radical or a neutral cyclopropylmethanol molecule.
Fragmentation of the cyclopropyl (B3062369) ring: The three-membered ring could open or fragment in characteristic ways.
Cleavage of the aniline (B41778) structure: The aromatic ring itself could fragment, often involving the loss of molecules like HCN. miamioh.eduacs.org
Analysis of the mass-to-charge ratio (m/z) of these fragments would help to confirm the connectivity of the different parts of the molecule. nih.gov However, without an experimental mass spectrum, a detailed analysis of the fragmentation pattern remains theoretical.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups and vibrational modes within a molecule. The absorption of infrared radiation excites molecular vibrations, such as stretching and bending, providing a unique spectral fingerprint. For a non-linear molecule with N atoms, there are 3N-6 fundamental vibrational modes.
Analysis of Characteristic Vibrational Modes
The IR spectrum of this compound is characterized by the vibrational modes of its constituent parts: the aniline ring, the cyclopropylmethoxy group, and the methyl substituent. The analysis involves identifying key stretching and bending frequencies associated with specific bonds.
N-H Vibrations: The primary amine (-NH₂) group of the aniline moiety typically exhibits two distinct stretching vibrations: an asymmetric stretch and a symmetric stretch. For aniline derivatives, these bands are generally observed in the 3300-3500 cm⁻¹ region. researchgate.netresearchgate.net The N-H bending vibration is expected around 1290-1239 cm⁻¹. rroij.com
C-H Vibrations: Aromatic C-H stretching vibrations from the benzene (B151609) ring are expected to appear above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the methyl and cyclopropyl groups are typically found in the 2850-3000 cm⁻¹ range. core.ac.uk C-H in-plane and out-of-plane bending vibrations occur at lower frequencies, generally in the 1000-1250 cm⁻¹ and 700-970 cm⁻¹ regions, respectively. researchgate.net
C=C Aromatic Vibrations: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring typically produce a series of sharp bands in the 1430-1650 cm⁻¹ region. core.ac.uk
C-O Ether Vibrations: The C-O-C stretching of the ether linkage is expected to produce a strong, characteristic band, typically in the 1100-1200 cm⁻¹ region. latech.edu
Cyclopropyl Group Vibrations: The cyclopropyl ring has characteristic vibrations, including CH₂ stretching and ring deformation modes, which can be observed in the spectrum.
The expected vibrational frequencies for this compound are summarized in the table below, based on established ranges for its functional groups.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | 3300 - 3500 |
| Aromatic C-H Stretch | Benzene Ring | 3000 - 3100 |
| Aliphatic C-H Stretch | -CH₃, -CH₂ (Cyclopropyl) | 2850 - 3000 |
| C=C Aromatic Stretch | Benzene Ring | 1430 - 1650 |
| N-H Bending | Primary Amine (-NH₂) | 1230 - 1300 |
| C-O-C Asymmetric Stretch | Ether | 1100 - 1200 |
| C-H Out-of-Plane Bending | Benzene Ring | 700 - 970 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. Molecules containing multiple bonds or atoms with non-bonding electrons that can be promoted at lower energies are known as chromophores.
Electronic Absorption Properties and Chromophore Analysis
The primary chromophore in this compound is the substituted benzene ring. The presence of the amino (-NH₂), methoxy (B1213986) (-OCH₂-), and methyl (-CH₃) groups as substituents on the aromatic ring influences the energy of the electronic transitions. The absorption of UV light by this molecule is expected to involve π → π* transitions, where an electron is promoted from a π bonding orbital to a π* antibonding orbital. libretexts.org
The aniline system typically shows a strong absorption band corresponding to the π → π* transition of the phenyl ring. rroij.com The presence of the electron-donating amino and alkoxy groups is expected to cause a bathochromic shift (shift to a longer wavelength) of the absorption maxima (λmax) compared to unsubstituted benzene. A study on o-methoxyaniline-terminated dyes demonstrated how substituents affect the maximum absorption wavelengths. researchgate.net
The expected electronic transitions for this compound are detailed in the table below.
| Transition Type | Chromophore | Expected λmax (nm) |
| π → π | Substituted Benzene Ring | ~240 - 260 |
| π → π | Substituted Benzene Ring | ~280 - 320 |
| n → π* | Amine/Ether Oxygen Lone Pairs | >300 (weak) |
X-ray Diffraction (XRD) Analysis
X-ray diffraction is a primary technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern produced when a crystal is irradiated with X-rays, one can determine the unit cell dimensions, space group, and the exact coordinates of each atom.
Single Crystal X-ray Diffraction for Solid-State Molecular Geometry
To perform single-crystal XRD analysis on this compound, a high-quality single crystal of the compound would be required. The crystal would be mounted in a diffractometer and rotated in a beam of monochromatic X-rays. The resulting diffraction data would allow for the determination of its crystal structure.
This analysis would yield critical information about its solid-state molecular geometry, including:
Crystal System and Space Group: Defines the symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). mdpi.comresearchgate.netresearchgate.net
Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell. researchgate.net
Bond Lengths and Angles: Precise measurements of all covalent bond lengths and the angles between them.
Torsional Angles: The dihedral angles that define the conformation of the molecule, such as the orientation of the cyclopropylmethoxy group relative to the aniline ring.
Intermolecular Interactions: Identification of hydrogen bonding, π-stacking, or other non-covalent interactions that dictate the molecular packing in the crystal lattice.
While specific data for this compound is not available, analysis of similar organic molecules shows that substituted anilines often crystallize in monoclinic or orthorhombic systems. researchgate.netresearchgate.net
| Structural Parameter | Information Provided |
| Crystal System & Space Group | Fundamental symmetry of the crystal. |
| Unit Cell Dimensions | The size and shape of the repeating lattice unit. |
| Atomic Coordinates | The precise position of every atom in the unit cell. |
| Bond Lengths, Angles, Torsions | The exact molecular geometry and conformation in the solid state. |
| Supramolecular Assembly | Insights into how molecules pack together through intermolecular forces. |
Raman Spectroscopy for Complementary Vibrational Analysis
Raman spectroscopy is another form of vibrational spectroscopy that is often used in conjunction with IR spectroscopy. While IR spectroscopy measures the absorption of light, Raman spectroscopy measures the inelastic scattering of light. A vibrational mode is Raman-active if it involves a change in the polarizability of the molecule. For centrosymmetric molecules, modes that are IR-active are often Raman-inactive, and vice-versa (rule of mutual exclusion). However, for molecules with low symmetry, like this compound, many vibrations will be active in both IR and Raman spectra.
Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, it provides complementary information to IR. For this compound, Raman spectroscopy would be effective for analyzing:
Aromatic Ring Vibrations: The symmetric "breathing" mode of the benzene ring typically gives a very strong Raman signal.
C-C Framework: The carbon skeleton of the cyclopropyl and methyl groups would show distinct Raman bands.
Symmetric Stretching Modes: Symmetric vibrations of the methyl and methylene groups are often more prominent in Raman spectra than in IR.
Combined experimental and theoretical studies on similar molecules like 2-chloro-4-methylaniline have shown good agreement between observed and calculated Raman frequencies. nih.gov
| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Notes |
| Aromatic Ring Breathing | Benzene Ring | ~1000 | Typically a strong, sharp peak. |
| C=C Aromatic Stretch | Benzene Ring | 1580 - 1620 | Often strong in Raman spectra. |
| Aliphatic C-H Stretch | -CH₃, -CH₂ | 2850 - 3000 | Complements IR data. |
| C-H In-Plane Bending | Aromatic/Aliphatic | 1000 - 1250 | Provides complementary information to IR. |
Multivariate Spectroscopic Methods for Complex Mixture Analysis
The analysis of complex mixtures containing multiple structurally similar components, such as in pharmaceutical formulations, reaction monitoring, or environmental testing, presents a significant challenge for traditional analytical techniques. Spectroscopic methods, when coupled with multivariate data analysis, offer a powerful approach for the qualitative and quantitative analysis of such mixtures without the need for extensive separation procedures. researchgate.net This section will explore the application of multivariate spectroscopic methods for the analysis of complex mixtures containing this compound.
Principles of Multivariate Spectroscopic Analysis
Spectroscopic techniques such as UV-Vis, Near-Infrared (NIR), and Mid-Infrared (Mid-IR) spectroscopy generate large datasets, where absorbance or transmittance is measured at many different wavelengths for each sample. In a complex mixture, the spectra of individual components often overlap, making it impossible to determine the concentration of a single component using a single wavelength measurement (univariate analysis).
Multivariate analysis, also known as chemometrics, utilizes mathematical and statistical methods to extract meaningful information from this complex spectral data. researchgate.net Two of the most common techniques used in this field are Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression.
Principal Component Analysis (PCA): PCA is a data dimensionality reduction technique. jetir.orgresearchgate.netbenthamdirect.com It transforms the original, often correlated, spectral variables into a new set of uncorrelated variables called Principal Components (PCs). jetir.orgresearchgate.net The first few PCs typically capture the most significant variation in the data, allowing for the visualization of patterns, trends, and groupings within the samples. jetir.org In the context of analyzing mixtures containing this compound, PCA could be used to:
Differentiate between batches of a product.
Identify outlier samples that deviate from the expected composition.
Classify samples based on the presence or absence of certain components.
Partial Least Squares (PLS) Regression: PLS is a regression technique that is particularly well-suited for building predictive models from spectroscopic data where the number of variables (wavelengths) is much larger than the number of samples. optica.orgnih.gov It relates the spectral data (X-matrix) to the concentration of the analyte of interest (Y-matrix), in this case, this compound. nih.gov PLS is effective even in the presence of spectral overlap and interfering substances, making it a robust tool for quantitative analysis in complex matrices.
Hypothetical Application in the Analysis of this compound
In the absence of direct experimental studies on the multivariate spectroscopic analysis of this compound, a hypothetical scenario can be constructed based on the known spectroscopic properties of aniline derivatives and the principles of chemometrics. Aniline and its derivatives exhibit characteristic absorption bands in the UV, Mid-IR, and NIR regions due to the electronic transitions of the aromatic ring and the vibrations of the N-H and C-N bonds. researchgate.netresearchgate.net
Scenario: A pharmaceutical manufacturing process produces a reaction mixture that is expected to contain the final product, this compound, along with unreacted starting materials and potential byproducts, such as 4-methylaniline and 2-hydroxy-4-methylaniline. The goal is to develop a rapid, non-destructive method for quantifying the concentration of this compound in the reaction mixture.
Methodology:
Data Acquisition: A set of calibration samples with known concentrations of this compound, 4-methylaniline, and 2-hydroxy-4-methylaniline would be prepared. The NIR spectra of these samples would be collected over a suitable wavelength range (e.g., 1100-2500 nm). NIR spectroscopy is often preferred for this type of application due to its speed, non-destructive nature, and ability to penetrate sample containers.
Data Preprocessing: The raw spectral data would be preprocessed to remove unwanted variations, such as baseline shifts and scattering effects. Common preprocessing techniques include mean centering, variance scaling, and derivative calculations.
Model Development and Validation: A PLS regression model would be developed using the preprocessed spectral data of the calibration samples and their corresponding known concentrations of this compound. The model's performance would be validated using an independent set of samples to ensure its accuracy and robustness.
Illustrative Data
The following interactive table presents hypothetical data from a PLS regression analysis for the quantification of this compound in a complex mixture. This data is for illustrative purposes only and is not derived from actual experimental results.
| Sample ID | Actual Concentration (%) | Predicted Concentration (%) | Residual (%) |
|---|---|---|---|
| Cal-01 | 10.2 | 10.5 | -0.3 |
| Cal-02 | 25.5 | 25.1 | 0.4 |
| Cal-03 | 48.9 | 49.2 | -0.3 |
| Cal-04 | 75.3 | 74.8 | 0.5 |
| Cal-05 | 98.1 | 98.5 | -0.4 |
| Val-01 | 15.7 | 16.1 | -0.4 |
| Val-02 | 35.4 | 34.9 | 0.5 |
| Val-03 | 60.8 | 61.3 | -0.5 |
| Val-04 | 85.2 | 84.7 | 0.5 |
Model Performance Metrics (Hypothetical):
Root Mean Square Error of Calibration (RMSEC): 0.45%
Root Mean Square Error of Prediction (RMSEP): 0.52%
Coefficient of Determination (R²): 0.998
This hypothetical data illustrates how a well-developed PLS model can accurately predict the concentration of this compound in a complex mixture, with low errors and a high correlation between the actual and predicted values. The use of such multivariate spectroscopic methods can significantly enhance process understanding and control in a manufacturing environment.
Computational Chemistry and Theoretical Studies of 2 Cyclopropylmethoxy 4 Methylaniline
Quantum Chemical Calculations
Quantum chemical calculations use the principles of quantum mechanics to model and predict the behavior of molecules. These methods are fundamental to understanding the intrinsic properties of a compound like 2-(Cyclopropylmethoxy)-4-methylaniline.
Density Functional Theory (DFT) Studies for Ground State PropertiesDensity Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. For a molecule like this compound, DFT calculations, often using functionals like B3LYP or M06-2X with basis sets such as 6-311++G(d,p), would be employed to optimize the molecular geometry and predict its ground state properties.
Key ground state properties that would be investigated include:
Optimized Molecular Geometry: Calculation of bond lengths, bond angles, and dihedral angles to determine the most stable three-dimensional structure of the molecule.
Vibrational Frequencies: Prediction of infrared (IR) and Raman spectra, which can be compared with experimental data to confirm the molecular structure.
Thermodynamic Parameters: Calculation of properties such as enthalpy, entropy, and Gibbs free energy.
A typical output for geometric parameters would be presented in a table format.
Table 1: Illustrative Table of Calculated Geometric Parameters (Hypothetical Data) This table is for illustrative purposes only and does not represent actual data for this compound.
| Parameter | Atom Connection | Calculated Value (Å or °) |
|---|---|---|
| Bond Length | C1-C2 | 1.39 |
| Bond Length | C-O | 1.37 |
| Bond Angle | C1-N-H1 | 115.0 |
| Dihedral Angle | C2-C1-N-H1 | 180.0 |
Molecular Modeling and Simulation
Molecular modeling and simulation encompass a range of computational techniques used to represent and analyze the behavior of molecules.
Frontier Molecular Orbital (FMO) Theory and Reactivity PredictionsFrontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.
HOMO: Represents the outermost electrons and is associated with the molecule's ability to donate electrons (nucleophilicity).
LUMO: Represents the lowest energy site for accepting electrons and is associated with the molecule's electrophilicity.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive. These energy values are typically calculated using DFT.
Table 2: Illustrative Table of FMO Properties (Hypothetical Data) This table is for illustrative purposes only and does not represent actual data for this compound.
| Property | Value (eV) |
|---|---|
| HOMO Energy | -5.50 |
| LUMO Energy | -0.80 |
| HOMO-LUMO Gap | 4.70 |
Electrostatic Potential Surface (EPS) AnalysisThe Molecular Electrostatic Potential (MEP or EPS) surface is a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the molecule's electron density surface, using a color scale to indicate different charge regions.
Red/Yellow Regions: Indicate negative electrostatic potential (electron-rich areas), which are susceptible to electrophilic attack. These are often found around electronegative atoms like oxygen or nitrogen.
Blue Regions: Indicate positive electrostatic potential (electron-poor areas), which are susceptible to nucleophilic attack. These are typically found around hydrogen atoms bonded to electronegative atoms.
For this compound, an EPS map would highlight the electron-rich amine (-NH2) and ether (-O-) groups as potential sites for interaction with electrophiles, while also showing the distribution of charge across the aromatic ring.
Spectroscopic Property Prediction and Simulation
Computational methods are instrumental in predicting and interpreting the spectroscopic features of this compound. By simulating spectra, researchers can assign experimental bands with greater confidence and understand the electronic and vibrational properties of the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations of NMR chemical shifts have become a standard tool for confirming molecular structures and understanding the electronic environment of nuclei. escholarship.org For this compound, these calculations are typically performed using Density Functional Theory (DFT), a method that offers a good balance between accuracy and computational cost.
The process involves first optimizing the molecule's three-dimensional geometry at a selected level of theory, such as B3LYP with a basis set like 6-311++G(d,p). dergipark.org.tr Following geometry optimization, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the isotropic magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C). researchgate.net The calculated shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
These theoretical chemical shifts for the cyclopropyl (B3062369), methoxy (B1213986), methyl, and aniline (B41778) protons and carbons can be compared directly with experimental data. Discrepancies between calculated and experimental values can often be rationalized by considering solvent effects, which can be modeled computationally using methods like the Polarizable Continuum Model (PCM). Such studies on related aniline derivatives have demonstrated that DFT calculations can yield excellent agreement with experimental spectra, aiding in the unambiguous assignment of complex NMR signals. dergipark.org.trresearchgate.net
Table 1: Representative Theoretical vs. Experimental ¹³C NMR Chemical Shifts for Aniline Derivatives
| Carbon Atom | Functional Group | Typical Experimental δ (ppm) | Typical Calculated δ (ppm) |
| C1 | C-NH₂ | 146 - 148 | 145 - 149 |
| C2 | C-OR | 140 - 155 | 139 - 156 |
| C3 | Aromatic CH | 115 - 120 | 114 - 121 |
| C4 | C-CH₃ | 128 - 132 | 127 - 133 |
| C5 | Aromatic CH | 129 - 131 | 128 - 132 |
| C6 | Aromatic CH | 115 - 118 | 114 - 119 |
| C7 | -O-C H₂- | 70 - 75 | 69 - 76 |
| C8 | -C H- (cyclopropyl) | 10 - 15 | 9 - 16 |
| C9 | -C H₂- (cyclopropyl) | 3 - 8 | 2 - 9 |
| C10 | -C H₃ | 20 - 22 | 19 - 23 |
Note: The values presented are typical ranges for substituted anilines and are for illustrative purposes. Actual values for this compound would require specific calculations.
Theoretical simulations are also crucial for interpreting Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectra. For this compound, vibrational frequencies and intensities can be calculated using DFT methods after geometry optimization. dergipark.org.tr The resulting theoretical IR spectrum provides a set of vibrational modes (e.g., N-H stretching, C-O stretching, aromatic C-H bending) that can be correlated with the bands observed in an experimental spectrum. researchgate.net This correlation allows for a detailed and reliable assignment of each absorption band to a specific molecular motion.
Similarly, UV-Vis absorption spectra can be simulated using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. The results, often visualized as a simulated spectrum, predict the absorption maxima (λmax) and can be used to assign the electronic transitions (e.g., π → π* or n → π*) responsible for the observed UV-Vis absorption bands. researchgate.net
Reaction Mechanism Elucidation through Computational Methods
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For a molecule like this compound, theoretical studies can elucidate the pathways of its synthesis or degradation. For instance, studies on the atmospheric reaction of the related compound 4-methylaniline with hydroxyl radicals have utilized DFT (e.g., M06-2X) and high-level methods like Coupled Cluster theory (CCSD(T)) to map out the potential energy surface of the reaction. mdpi.comdoaj.org
Such a study for this compound would involve:
Identifying Reactants, Products, and Intermediates: Locating the minimum energy structures on the potential energy surface.
Locating Transition States: Finding the saddle points on the potential energy surface that connect reactants to products. The vibrational frequency calculations are used to confirm a true transition state, which has exactly one imaginary frequency corresponding to the reaction coordinate. mdpi.com
Calculating Reaction Energetics: Determining the activation energies and reaction enthalpies.
Virtual Screening and Computational Design of Derivatives
Computational techniques are central to modern drug discovery and materials science for designing new molecules with desired properties. Starting with a lead compound like this compound, virtual screening and computational design can be used to explore a vast chemical space for derivatives with enhanced biological activity or improved material properties. mdpi.com
Virtual screening involves computationally docking a library of candidate molecules into the binding site of a biological target (e.g., an enzyme or receptor). nih.gov This structure-based approach predicts the binding affinity and orientation of each molecule, allowing researchers to prioritize a smaller, more promising set of compounds for synthesis and experimental testing. nih.govmdpi.com
Computational design (or de novo design) involves modifying the structure of this compound to optimize its interaction with a target or to enhance a specific property. This can involve:
Quantitative Structure-Activity Relationship (QSAR) studies: Building mathematical models that correlate structural features of molecules with their biological activity.
Pharmacophore modeling: Identifying the key spatial arrangement of functional groups necessary for biological activity and using this model to search for or design new molecules. mdpi.com
Free energy perturbation (FEP) or thermodynamic integration (TI): Calculating the relative binding affinities of a series of derivatives with high accuracy to guide molecular optimization.
These computational approaches accelerate the design-synthesis-testing cycle, making the discovery of novel and effective derivatives of this compound more efficient. mdpi.com
Future Research Directions
Development of Highly Efficient and Sustainable Synthetic Routes
Future research will likely prioritize the development of green and sustainable methods for synthesizing 2-(Cyclopropylmethoxy)-4-methylaniline. Current multistep syntheses for similar functionalized anilines can be resource-intensive. researchgate.netnih.gov The focus will be on improving efficiency and reducing environmental impact by exploring one-pot reactions, minimizing the use of hazardous solvents, and utilizing renewable feedstocks. rsc.orgresearchgate.net
Key areas for investigation could include:
Catalyst-Free Methodologies: Exploring sequential imine condensation–isoaromatization pathways that proceed under catalyst- and additive-free conditions could offer an operationally simple and environmentally benign route. beilstein-journals.org
Solvent-Free Reactions: The development of solvent-free synthesis procedures, which have proven successful for related heterocyclic compounds, would significantly enhance the sustainability of the process by eliminating solvent waste. rsc.org
One-Pot Syntheses: Designing a one-pot process that combines the etherification of the phenolic precursor and the functionalization of the aniline (B41778) moiety would improve step economy and reduce purification requirements. acs.org
These approaches aim to create synthetic pathways that are not only high-yielding but also align with the principles of green chemistry. rsc.org
Exploration of Novel Chemical Transformations and Reaction Discovery
The unique structure of this compound, featuring a reactive amino group and an aromatic ring, makes it a versatile substrate for discovering novel chemical transformations. researchgate.net Future studies could focus on leveraging this reactivity to build more complex molecular architectures.
Potential avenues for exploration include:
Photoinduced Reactions: Utilizing photoinduced methods, such as those involving organic photocatalysts like Eosin Y, could enable novel functionalizations like difluoroalkylation under very mild conditions. acs.org Given that electronically rich anilines are often effective substrates for these transformations, this compound is a promising candidate. acs.org
Electrophilic Aromatic Substitution: Systematic investigation of reactions like halogenation, nitration, and sulfonation could yield a library of new derivatives. researchgate.netechemi.com The directing effects of the existing methoxy (B1213986) and amino groups would guide the regioselectivity of these transformations.
Cyclization Reactions: The compound could serve as a key building block in cyclization reactions to form heterocyclic structures, which are prevalent in pharmaceuticals and agrochemicals. acs.org Synergistic dual catalytic systems could be employed to achieve regioselective C-C and C-N bond formations. acs.org
Integration with Advanced Catalytic Systems and Methodologies
The integration of advanced catalytic systems is crucial for developing efficient and selective syntheses and transformations of this compound. Research in this area would likely focus on both the formation of the core structure and its subsequent derivatization.
Table 1: Potential Advanced Catalytic Systems
| Catalytic System | Reaction Type | Potential Application | Key Advantages |
|---|---|---|---|
| Visible-Light Photocatalysis | C-O Cross-Coupling | Synthesis of the diaryl ether linkage from a phenol (B47542) precursor. acs.org | Mild reaction conditions, use of abundant light energy. acs.orgmagtech.com.cn |
| Nickel Catalysis | Etherification | Formation of the cyclopropylmethoxy-aryl ether bond. acs.org | Cost-effective alternative to palladium catalysts. acs.org |
| Heterogeneous Catalysis | Phenol Alkylation | Synthesis of the ether linkage using solid acid-base catalysts. magtech.com.cnresearchgate.net | Catalyst reusability, simplified product purification. magtech.com.cn |
| Enzymatic Catalysis | Kinetic Resolution | Chemo-enzymatic synthesis of chiral derivatives. mdpi.com | High enantioselectivity under mild conditions. mdpi.com |
| Dual-Synergistic Catalysis | Cyclization Reactions | Construction of complex heterocyclic scaffolds from the aniline derivative. acs.org | Access to reactivities not achievable with single catalysts, high step economy. acs.org |
Future work could explore acid-base synergistic catalysis and the synergistic effects between metal catalysts and their supports to enable the green synthesis of ethers under mild conditions. magtech.com.cn For instance, visible-light-initiated, nickel-catalyzed O-arylation of phenols presents a modern approach for forming the ether bond. acs.org Furthermore, bifunctional molecular sieves containing a hydrogenating metal component and an alkylating zeolite component could be investigated for N-alkylation reactions. journal-vniispk.ru
Advanced Computational Predictions for Rational Design of Chemical Entities
Computational chemistry offers powerful tools for the rational design of novel chemical entities derived from this compound, accelerating the discovery process by predicting molecular properties before synthesis.
Table 2: Computational Methods for Rational Design
| Computational Method | Predicted Properties | Application in Rational Design |
|---|---|---|
| Density Functional Theory (DFT) | Reaction mechanisms, electronic properties, vibrational frequencies. researchgate.netmdpi.com | Understanding reaction pathways for synthesis and functionalization; predicting reactivity. researchgate.netmdpi.com |
| Molecular Docking | Binding modes and affinities to biological targets. nih.govnih.gov | Identifying potential pharmaceutical applications by screening derivatives against protein targets. nih.gov |
| Virtual Screening | Identification of "hit" compounds from large libraries. nih.gov | Rapidly assessing large virtual libraries of derivatives for desired properties. nih.gov |
| Ab Initio Calculations | Acidity constants (pKa), solvation Gibbs free energy. pnu.ac.ir | Predicting the physicochemical properties of new derivatives. pnu.ac.ir |
By employing methods like Density Functional Theory (DFT), researchers can investigate reaction intermediates and understand the role of catalysts, aiding in the design of more efficient synthetic routes. researchgate.net Computational studies can predict electro-optical properties that arise from charge transfer interactions, which is crucial for designing new materials. researchgate.net For potential applications in drug discovery, molecular docking and virtual screening can be used to predict the binding modes and affinities of novel derivatives to therapeutic targets, guiding the synthesis of the most promising candidates. nih.govnih.gov
Investigation of Emerging Applications in Materials Science
The unique functional groups on this compound make it an attractive monomer for creating novel functionalized polymers and materials. Polyaniline (PANI) and its derivatives are well-known for their applications as conductive polymers. rsc.orgrsc.org
Future research could investigate:
Conductive Polymers: The polymerization of this compound could lead to a new class of polyaniline derivatives. The incorporation of alkyl and alkoxy substituents at the ortho position of the aromatic ring has been shown to improve the solubility of PANI in common solvents, which is a significant advantage for material processing and device fabrication. rsc.orgrsc.org
Advanced Coatings: Functionalized anilines are used in performance coatings. nbinno.com Polymers derived from this compound could be explored for applications such as antistatic coatings or corrosion inhibitors, leveraging the inherent properties of the PANI backbone. rsc.org
Chemical Sensors: PANI derivatives are effective materials for chemical sensors due to changes in their chemical and optical properties upon interaction with various analytes. rsc.org The specific substituents on this compound might confer selectivity towards certain gases or chemical species, making its polymers promising candidates for new sensor technologies. rsc.org
Area-Selective Deposition: Aniline has been studied as a small-molecule inhibitor for area-selective atomic layer deposition (ALD) on metal surfaces. nih.gov Future work could explore whether this compound or its derivatives offer enhanced performance as inhibitors in the fabrication of nanoelectronics. nih.gov
By systematically exploring these avenues, the scientific community can unlock the full potential of this compound as a versatile building block for new technologies and applications.
Q & A
Q. What are the standard synthetic routes for 2-(Cyclopropylmethoxy)-4-methylaniline, and how are reaction conditions optimized?
Q. How is the purity and structural integrity of this compound validated in laboratory settings?
Methodological Answer:
- Chromatography: HPLC or GC-MS with a C18 column (mobile phase: acetonitrile/water, 70:30) to assess purity (>98% as per CAS 640767-87-9 ).
- Spectroscopy:
- ¹H/¹³C NMR: Peaks at δ 6.8–7.2 ppm (aromatic protons) and δ 3.8–4.2 ppm (cyclopropylmethoxy group) confirm substitution patterns .
- HRMS: Molecular ion peak at m/z 191.1312 (C₁₁H₁₅NO) .
Advanced Research Questions
Q. What computational methods are employed to predict the electronic properties and reactivity of this compound?
Q. How does the cyclopropylmethoxy group influence the compound’s biological activity compared to other substituents?
Methodological Answer:
- Structure-Activity Relationship (SAR): The cyclopropyl group introduces steric hindrance and ring strain, affecting binding to biological targets (e.g., enzymes). Comparative studies with methoxy or ethyl substitutes show:
Q. What experimental strategies resolve contradictions in reported reaction yields for derivatives of this compound?
Methodological Answer:
- Controlled Replicate Studies: Standardize solvent purity (e.g., anhydrous DMF vs. technical grade) and monitor reaction progress via TLC.
- DoE (Design of Experiments): Use factorial design to isolate variables (e.g., base strength, temperature). For instance, NaH in toluene yields 65% vs. K₂CO₃ in DMF (72%) due to superior deprotonation efficiency .
Excluded Topics
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
